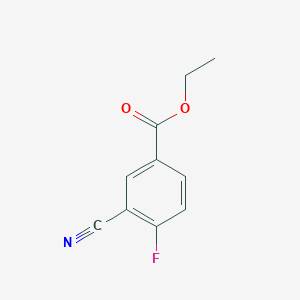

Ethyl 3-cyano-4-fluorobenzoate

Description

Ethyl 3-cyano-4-fluorobenzoate is an aromatic ester featuring a cyano (-CN) group at the 3-position and a fluorine atom at the 4-position of the benzene ring, with an ethyl ester moiety at the carboxylic acid position. Its molecular formula is inferred as C₁₀H₈FNO₂, with applications likely in pharmaceuticals, agrochemicals, or materials science due to the electron-withdrawing effects of the cyano and fluoro groups, which influence reactivity and binding interactions.

Properties

IUPAC Name |

ethyl 3-cyano-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVREXPGXTVOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-cyano-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Another method involves the use of Suzuki–Miyaura coupling reactions, where a boronic acid derivative of 3-cyano-4-fluorobenzoic acid is coupled with an ethyl ester under palladium catalysis .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 3-cyano-4-fluorobenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with various functional groups.

Hydrolysis: 3-cyano-4-fluorobenzoic acid.

Reduction: 3-amino-4-fluorobenzoic acid.

Scientific Research Applications

Ethyl 3-cyano-4-fluorobenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

Material Science: Utilized in the preparation of functional materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-4-fluorobenzoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism involves interaction with biological targets, potentially inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include methyl-substituted esters, tert-butyl variants, and positional isomers. These compounds differ in ester group size, substituent positions, and electronic properties, impacting their solubility, stability, and reactivity.

Table 1: Comparative Analysis of Ethyl 3-Cyano-4-Fluorobenzoate and Analogues

*Similarity scores derived from structural alignment algorithms ().

Key Differences and Implications

However, the ethyl group may enhance lipid solubility, affecting membrane permeability in biological systems. The tert-butyl ester (C₁₂H₁₂FNO₂) introduces steric bulk, likely reducing reaction rates in ester hydrolysis or nucleophilic substitution. This makes it more stable but less reactive in synthetic applications .

Substituent Position: Methyl 2-cyano-5-fluorobenzoate (2-CN, 5-F) exhibits meta and para substituent spacing, altering electronic distribution compared to the ortho/para arrangement in this compound. This could influence dipole moments, crystal packing, and intermolecular interactions .

Commercial Availability :

- The tert-butyl derivative is commercially available at premium prices (e.g., 1g for €184), reflecting its niche applications in medicinal chemistry . Methyl and ethyl esters are likely lower-cost alternatives for bulk synthesis.

Biological Activity

Ethyl 3-cyano-4-fluorobenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural features:

- Molecular Formula : C11H8FNO2

- Functional Groups :

- Cyano Group (−CN) : An electron-withdrawing group that enhances reactivity.

- Fluorine Atom (−F) : Increases lipophilicity and stability, facilitating interactions with biological targets.

The presence of these functional groups contributes significantly to the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group can participate in nucleophilic interactions, while the fluorine atom enhances stability and lipophilicity, allowing for better incorporation into biological systems. This unique combination of properties enables the compound to affect various cellular pathways.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves:

- Induction of Apoptosis : The compound triggers programmed cell death through the activation of caspases.

- Inhibition of Cell Proliferation : It disrupts key signaling pathways involved in cell cycle regulation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis via ROS |

| A549 (Lung) | 30 | Inhibition of cell proliferation |

| HCT116 (Colon) | 20 | Modulation of signaling pathways |

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for new antibiotics.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 25 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MICs of 15 µg/mL and 20 µg/mL, respectively. These results indicate significant antibacterial activity, warranting further exploration for therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 3-cyano-4-fluorobenzoate, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound can be adapted from analogous fluorobenzoate ester preparations. A multi-step approach typically involves:

- Fluorination and esterification : Introducing fluorine at the 4-position via electrophilic substitution, followed by esterification with ethanol under acidic catalysis.

- Cyanation : Substitution at the 3-position using sodium cyanide (NaCN) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from unreacted intermediates or isomers.

Q. Optimization strategies :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust stoichiometry of NaCN to avoid excess cyanide residues.

- Use anhydrous conditions to prevent hydrolysis of the nitrile group.

Reference: Adapted from synthesis protocols for structurally similar esters .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques :

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C4, nitrile at C3) and ester group integrity.

- 19F NMR : Quantify fluorine environment purity (δ ≈ -110 ppm for aromatic fluorine).

- IR spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functional groups.

- X-ray crystallography : Resolve molecular geometry using SHELX software for structure refinement. Single-crystal diffraction data can validate bond lengths/angles and intermolecular interactions.

Data interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Reference: Crystallographic methods from ; spectroscopic standards from .

Q. What safety protocols are essential when handling this compound?

Critical precautions :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation.

- Ventilation : Local exhaust systems to avoid inhalation of volatile byproducts.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced degradation.

Reference: Safety guidelines from .

Advanced Research Questions

Q. How can researchers address purification challenges, such as isomeric byproducts, in this compound synthesis?

Common impurities :

- Regioisomers : Fluorine or nitrile groups at incorrect positions due to incomplete substitution.

- Unreacted intermediates : Residual fluorobenzoic acid or ethyl esters.

Q. Resolution methods :

- Chromatographic separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).

- Crystallization : Recrystallize from ethanol/water mixtures to isolate the desired isomer.

- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) to distinguish isomers.

Q. What computational approaches predict the reactivity and electronic properties of this compound?

Methodological framework :

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- QSPR models : Corrogate nitrile group electronegativity with hydrolysis rates.

Validation : Compare computed NMR chemical shifts or dipole moments with experimental data to assess model accuracy.

Q. How should structural ambiguities be resolved when spectroscopic data conflicts (e.g., NMR vs. XRD)?

Conflict resolution strategies :

- Multi-technique validation : Use complementary methods (e.g., IR for functional groups, mass spectrometry for molecular weight).

- SHELX refinement : Re-analyze XRD data with alternative space groups or restraints to test structural hypotheses.

- Dynamic NMR : Probe rotational barriers or conformational equilibria causing signal splitting.

Case example : If XRD suggests planar nitrile geometry but NMR indicates steric hindrance, re-examine crystal packing effects.

Q. What are the degradation pathways of this compound under varying storage conditions?

Stability studies :

- Hydrolysis : Monitor nitrile → amide conversion in aqueous buffers (pH 7.4, 37°C) via LC-MS.

- Photodegradation : Expose to UV light (254 nm) and track ester bond cleavage using GC-MS.

- Thermal analysis : TGA/DSC to determine decomposition thresholds (>150°C likely).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.